3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of ethyl oxalyl chloride with 4-oxopiperidine-1-carboxylic acid tert-butyl ester under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester and oxo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biochemistry: The compound is employed in the study of enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-oxopiperidine-1-carboxylic acid tert-butyl ester: Similar in structure but contains a fluorine atom instead of an ethoxy group.
4-Oxopiperidine-1-carboxylic acid tert-butyl ester: Lacks the ethoxyoxalyl group, making it less reactive in certain chemical reactions.
Uniqueness
3-Ethoxyoxalyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester is unique due to its ethoxyoxalyl group, which provides distinct reactivity and functional properties compared to similar compounds. This makes it particularly useful in specific synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 8-ethoxy-1,2,7-trioxo-4-azaspiro[2.5]octane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-5-20-11-8(16)6-7-15(12(19)21-13(2,3)4)14(11)9(17)10(14)18/h11H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNXJWVOKUMGLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(=O)CCN(C12C(=O)C2=O)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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